molecular formula C10H8ClNO3 B5760731 7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No. B5760731
M. Wt: 225.63 g/mol
InChI Key: HYDXQIJMKOERDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. It is a synthetic compound that belongs to the class of spirocyclic oxindole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of '7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one' is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription. The compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects:
'7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one' has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. The compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of '7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one' is its diverse biological activities, which make it a promising compound for drug discovery. It has also been shown to have good pharmacokinetic properties, including high solubility and bioavailability. However, one of the limitations of the compound is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research on '7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one'. One of the main areas of focus is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the compound's mechanism of action and its potential targets in cancer and viral infections. Additionally, the compound's potential as a lead compound for drug discovery in other therapeutic areas, such as neurodegenerative diseases and autoimmune disorders, needs to be explored.

Synthesis Methods

The synthesis of '7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one' involves several steps, including the reaction of indole-2-carboxylic acid with chloroacetyl chloride to form the intermediate compound, which is then treated with 1,2-dioxolane and triethylamine to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

'7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one' has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, among others. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.

properties

IUPAC Name

7'-chlorospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-3-1-2-6-8(7)12-9(13)10(6)14-4-5-15-10/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDXQIJMKOERDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

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